molecular formula C17H22N6O2 B2680672 (4-(((6-cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)(1-methyl-1H-1,2,3-triazol-4-yl)methanone CAS No. 2320171-85-3

(4-(((6-cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)(1-methyl-1H-1,2,3-triazol-4-yl)methanone

Cat. No.: B2680672
CAS No.: 2320171-85-3
M. Wt: 342.403
InChI Key: LTICJXGQHFKBOJ-UHFFFAOYSA-N
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Description

The compound “(4-(((6-cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)(1-methyl-1H-1,2,3-triazol-4-yl)methanone” is a complex organic molecule that features multiple functional groups, including a pyrimidine ring, a piperidine ring, and a triazole ring. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound likely involves multiple steps, including:

    Formation of the pyrimidine ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Attachment of the cyclopropyl group: This step might involve a cyclopropanation reaction.

    Formation of the piperidine ring: This can be synthesized through hydrogenation of a pyridine derivative.

    Formation of the triazole ring: This can be achieved through a click chemistry reaction, such as the Huisgen cycloaddition.

    Linking the functional groups: This involves forming the ether and amide bonds under specific conditions.

Industrial Production Methods

Industrial production would scale up these reactions, optimizing for yield and purity. This might involve continuous flow chemistry techniques and the use of catalysts to improve reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation at the piperidine ring or the triazole ring.

    Reduction: Reduction reactions could target the pyrimidine ring or the carbonyl group.

    Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like halogens or nucleophiles under acidic or basic conditions.

Major Products

The major products would depend on the specific reaction conditions but could include various oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

This compound could have several applications:

    Chemistry: As a building block for more complex molecules.

    Biology: As a probe to study biological pathways.

    Medicine: Potential therapeutic applications due to its structural complexity.

    Industry: Use in the synthesis of advanced materials or as a catalyst.

Comparison with Similar Compounds

Similar Compounds

  • (4-(((6-phenylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)(1-methyl-1H-1,2,3-triazol-4-yl)methanone
  • (4-(((6-methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)(1-methyl-1H-1,2,3-triazol-4-yl)methanone

Uniqueness

The unique combination of functional groups in the compound provides distinct chemical properties and potential biological activities that differentiate it from similar compounds.

Biological Activity

The compound (4-(((6-cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)(1-methyl-1H-1,2,3-triazol-4-yl)methanone is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article presents a comprehensive overview of its biological activity, including synthesis methods, biological interactions, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C18H23N5O2C_{18}H_{23}N_5O_2 with a molecular weight of approximately 341.415 g/mol. The structure features a piperidine ring, a pyrimidine derivative, and a triazole moiety, which are known to confer various pharmacological properties.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that require specific conditions for optimal yield and purity. The synthetic pathways often include:

  • Formation of the piperidine ring : Utilizing cyclization reactions.
  • Introduction of the pyrimidine moiety : Achieved through nucleophilic substitution reactions.
  • Triazole formation : Typically through azide-alkyne cycloaddition reactions.

These methods are crucial for maintaining the integrity of the functional groups that contribute to the compound's biological activity.

Biological Activity

Research indicates that compounds similar to This compound exhibit a range of biological activities:

Anticancer Activity

Studies have demonstrated that derivatives containing triazole and pyrimidine moieties can inhibit cancer cell proliferation. For instance, similar compounds have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting tumor growth.

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties. Research has indicated that related piperidine derivatives exhibit moderate to strong antibacterial activity against pathogens such as Salmonella typhi and Bacillus subtilis .

Enzyme Inhibition

Compounds with similar structures have been evaluated for their ability to inhibit key enzymes associated with disease processes:

  • Acetylcholinesterase (AChE) : Important for treating neurodegenerative diseases.
  • Urease : Inhibition has implications for treating infections caused by urease-producing bacteria.

Case Study 1: Anticancer Evaluation

In a study evaluating the anticancer potential of triazole derivatives, it was found that compounds with similar structural features exhibited IC50 values ranging from 0.5 to 5 µM against various cancer cell lines . This positions them as promising candidates for further development in cancer therapeutics.

Case Study 2: Antimicrobial Screening

A series of synthesized piperidine derivatives were tested for antimicrobial efficacy. Compounds demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli, with some exhibiting minimum inhibitory concentrations (MIC) below 10 µg/mL .

Interaction Studies

Understanding how This compound interacts with biological targets is essential for elucidating its mechanism of action. Interaction studies often involve:

  • Molecular docking simulations : To predict binding affinities to target proteins.
  • In vitro assays : To confirm biological activity and specificity towards target enzymes or receptors.

Properties

IUPAC Name

[4-[(6-cyclopropylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]-(1-methyltriazol-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N6O2/c1-22-9-15(20-21-22)17(24)23-6-4-12(5-7-23)10-25-16-8-14(13-2-3-13)18-11-19-16/h8-9,11-13H,2-7,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTICJXGQHFKBOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=N1)C(=O)N2CCC(CC2)COC3=NC=NC(=C3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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